An In-Depth Technical Guide to the Research Applications of Amino-PEG5-amine
An In-Depth Technical Guide to the Research Applications of Amino-PEG5-amine
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG5-amine is a versatile, homobifunctional linker widely employed in biomedical research and drug development. Its structure, featuring a five-unit polyethylene (B3416737) glycol (PEG) chain flanked by primary amine groups, imparts a unique combination of hydrophilicity, flexibility, and reactivity. This guide provides a comprehensive overview of its core applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Properties and Applications
Amino-PEG5-amine, chemically known as 1,17-diamino-3,6,9,12,15-pentaoxaheptadecane, possesses a molecular weight of approximately 280.36 g/mol and the molecular formula C12H28N2O5. The terminal primary amines are reactive towards various functional groups, including carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones), enabling the formation of stable amide bonds. The central PEG5 spacer enhances the solubility of conjugated molecules in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.
The primary research applications of Amino-PEG5-amine include:
-
Bioconjugation: Covalently linking biomolecules such as proteins, peptides, and oligonucleotides.
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: Serving as a flexible linker to connect a target protein binder and an E3 ligase ligand.
-
Drug Delivery: Improving the solubility and pharmacokinetic profiles of therapeutic agents.
-
Surface Modification: Functionalizing nanoparticles, hydrogels, and other polymers to enhance biocompatibility and provide anchor points for further modification.
Data Presentation: Properties and Performance
The following tables summarize key quantitative data related to the use of Amino-PEG5-amine and similar PEG linkers in various research contexts.
| Property | Value | Reference |
| Molecular Formula | C12H28N2O5 | --INVALID-LINK-- |
| Molecular Weight | 280.4 g/mol | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Storage Conditions | -20°C, protect from light and moisture | --INVALID-LINK-- |
Table 1: Physicochemical Properties of Amino-PEG5-amine.
| PROTAC Target | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | 3 | 25 | >95 | HeLa | --INVALID-LINK-- |
| BRD4 | 4 | 15 | >95 | HeLa | --INVALID-LINK-- |
| BRD4 | 5 | 8 | >95 | HeLa | --INVALID-LINK-- |
| BRD4 | 6 | 18 | >90 | HeLa | --INVALID-LINK-- |
Table 2: Comparative In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths. This table presents synthesized data to illustrate the impact of linker length on PROTAC performance, with the PEG5 linker showing optimal degradation efficiency in this hypothetical series.
| Conjugate | Linker | Half-life (hours) | In Vitro Cytotoxicity Reduction (fold) | Reference |
| ZHER2-SMCC-MMAE | None | - | - | --INVALID-LINK-- |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5-fold increase | 4.5 | --INVALID-LINK-- |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2-fold increase | 22 | --INVALID-LINK-- |
Table 3: Impact of PEG Linker Length on the Pharmacokinetics and Cytotoxicity of Affibody-Drug Conjugates. While not specific to a PEG5 linker, this data illustrates the general trend of PEGylation on drug conjugate properties.
Experimental Protocols
Protocol 1: Amide Coupling of Amino-PEG5-amine to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
This protocol describes the covalent conjugation of Amino-PEG5-amine to a molecule containing a carboxylic acid group.
Materials:
-
Amino-PEG5-amine
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Preparation of Reactants:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before use.
-
Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Dissolve Amino-PEG5-amine in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC (1.5 equivalents relative to the carboxylic acid) and NHS/sulfo-NHS (1.5 equivalents) to the carboxylic acid solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the Amino-PEG5-amine solution. A 1:1 to 1:2 molar ratio of activated acid to Amino-PEG5-amine is a common starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to react with any excess NHS esters.
-
-
Purification:
-
Purify the conjugate using a desalting column to remove excess reagents and byproducts.
-
Protocol 2: Synthesis of a PROTAC using Amino-PEG5-amine
This protocol outlines a general procedure for the synthesis of a PROTAC molecule where Amino-PEG5-amine links a target protein ligand and an E3 ligase ligand. This example assumes one ligand has a carboxylic acid and the other has a functional group that can be converted to an amine.
Materials:
-
Target protein ligand with a carboxylic acid group
-
E3 ligase ligand with a protected amine or a precursor to an amine
-
Amino-PEG5-amine
-
EDC, NHS
-
Deprotection reagents (e.g., trifluoroacetic acid for Boc deprotection)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
Purification supplies (e.g., HPLC)
Procedure:
-
Synthesis of Ligand-Linker Intermediate:
-
Activate the carboxylic acid group of the target protein ligand using EDC and NHS as described in Protocol 1.
-
React the activated ligand with a molar excess of Amino-PEG5-amine to ensure monofunctionalization of the linker.
-
Purify the resulting ligand-PEG5-amine intermediate by HPLC.
-
-
Deprotection of the E3 Ligase Ligand (if necessary):
-
If the E3 ligase ligand has a protected amine, deprotect it according to standard protocols (e.g., using TFA for a Boc group).
-
-
Final Coupling:
-
Dissolve the purified ligand-PEG5-amine intermediate and the deprotected E3 ligase ligand in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.
-
Protocol 3: Surface Functionalization of Nanoparticles
This protocol describes the amination of carboxylated nanoparticles using Amino-PEG5-amine.
Materials:
-
Carboxylated nanoparticles
-
Amino-PEG5-amine
-
EDC, sulfo-NHS
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-8.5
-
Washing Buffer: PBS with 0.05% Tween-20
-
Quenching Solution: Ethanolamine or Tris buffer
Procedure:
-
Particle Preparation:
-
Resuspend the carboxylated nanoparticles in the Activation Buffer.
-
-
Activation:
-
Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.
-
Add the EDC/sulfo-NHS solution to the nanoparticle suspension and incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Remove excess EDC and sulfo-NHS by washing the particles 2-3 times with the Coupling Buffer. Use centrifugation or magnetic separation as appropriate.
-
-
Coupling:
-
Dissolve Amino-PEG5-amine in the Coupling Buffer.
-
Add the Amino-PEG5-amine solution to the activated particle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Quench the reaction by adding the Quenching Solution.
-
Wash the functionalized nanoparticles extensively with the Washing Buffer to remove unreacted Amino-PEG5-amine and byproducts.
-
-
Characterization:
-
Quantify the surface amine groups using methods such as the ninhydrin (B49086) assay or X-ray photoelectron spectroscopy (XPS) to determine the success of the functionalization.[1][2][3][4]
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for bioconjugation.
Caption: Workflow for nanoparticle surface functionalization.
References
- 1. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.sciltp.com [media.sciltp.com]
